molecular formula C18H15F3N2OS B2816141 11-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670270-62-9

11-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2816141
CAS No.: 670270-62-9
M. Wt: 364.39
InChI Key: FGVNBFBHDQJLES-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a sulfur atom (8-thia), two nitrogen atoms (4,6-diaza), and a methyl group at position 11. The 3-(trifluoromethyl)phenoxy substituent introduces strong electron-withdrawing and lipophilic characteristics, which may enhance metabolic stability and membrane permeability. For example, substituted acetophenones and hydrazine derivatives react under reflux with HCl in ethanol to form tricyclic hydrazines . The trifluoromethyl group likely contributes to unique physicochemical properties, such as increased resistance to oxidative degradation compared to non-fluorinated analogs .

Properties

IUPAC Name

7-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-10-5-6-13-14(7-10)25-17-15(13)16(22-9-23-17)24-12-4-2-3-11(8-12)18(19,20)21/h2-4,8-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVNBFBHDQJLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its potential as a bioactive molecule.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group and phenoxy group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Replacing the 3-(trifluoromethyl)phenoxy group with non-fluorinated substituents (e.g., methylphenoxy or chlorophenoxy) reduces lipophilicity (logP) and alters metabolic pathways. For instance, non-fluorinated tricyclic hydrazines exhibit faster hepatic clearance due to the absence of fluorine’s electron-withdrawing effects, which typically slow cytochrome P450-mediated oxidation .

Fluorinated Compounds

  • In contrast, the single trifluoromethyl group in the target compound likely confers moderate persistence, balancing stability with biodegradability .
  • Trifluoromethyl-Substituted Aromatics : Compounds like 3-(trifluoromethyl)aniline derivatives share similar electronic profiles but lack the tricyclic core. The diazathia framework in the target compound may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to conformational rigidity .

Heterocyclic Systems

  • Sulfur’s polarizability may also facilitate π-stacking interactions in biological systems.
  • Monocyclic Fluorinated Heterocycles: Simpler structures like fluorinated pyridines or pyrimidines lack the steric constraints of the tricyclic system, leading to faster diffusion across biological membranes but lower target specificity .

Table 1: Comparative Properties of Selected Compounds

Compound Name Key Substituents logP (Predicted) Solubility (mg/mL, H₂O) Atmospheric Half-life (h) Bioactivity Notes
Target Compound CF₃, S, N 3.8 0.12 120–150 High binding rigidity
Non-fluorinated Tricyclic Hydrazine (e.g., 5a-i from ) Cl, CH₃ 2.5 0.45 24–48 Rapid hepatic metabolism
Perfluorinated Tetradecanoic Acid [68052-68-6] () C₁₃F₂₆COO⁻ 7.2 <0.01 >1000 Extreme environmental persistence
3-(Trifluoromethyl)aniline CF₃, NH₂ 2.1 1.20 60–80 Moderate enzyme inhibition

Key Research Findings

  • Synthetic Accessibility : The target compound’s tricyclic core may be synthesized via acid-catalyzed cyclization, analogous to methods used for hydrazine derivatives () .
  • Environmental Impact: The trifluoromethyl group increases atmospheric half-life compared to non-fluorinated analogs but is less persistent than perfluorinated chains () .
  • Bioactivity : The diazathia framework likely enhances target specificity in drug design, though fluorination may introduce trade-offs in solubility and toxicity.

Notes

  • Data limitations exist for the exact compound; comparisons are inferred from structural analogs and authoritative sources.
  • Fluorinated substituents require careful evaluation for environmental and toxicological profiles .

Q & A

Q. What are the optimal synthetic pathways for 11-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo derivatives, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: Synthesis typically involves multi-step protocols with critical control over reaction parameters. For example:

  • Step 1 : Cyclization of precursor heterocycles under reflux with aprotic solvents (e.g., THF or DMF) to form the tricyclic core.
  • Step 2 : Functionalization via nucleophilic aromatic substitution (SNAr) at the phenoxy group using 3-(trifluoromethyl)phenol derivatives.
  • Step 3 : Methylation at the 11-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).
    Optimization Strategies :
  • Use NMR spectroscopy to monitor intermediate formation and purity .
  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
  • Adjust reaction time and temperature (e.g., 60–80°C for SNAr) to minimize side reactions like oxidation of sulfur .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C11, trifluoromethylphenoxy at C3).
    • 19F NMR : Verify trifluoromethyl group integration and chemical environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₈H₁₄F₃NO₂S).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer: Stability depends on:

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for long-term storage to prevent hydrolysis.
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the thia-diazatricyclo core.
  • Temperature : Maintain at –20°C for solid-state storage; avoid repeated freeze-thaw cycles for solutions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity and interactions in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., cytochrome P450) to assess metabolic stability.
  • Docking Studies : Use software like AutoDock Vina to model binding affinities at receptor sites (e.g., kinase domains) .

Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer:

  • Isosteric Replacement : Substitute sulfur (thia) with oxygen or selenium to assess impact on bioactivity .
  • Proteomics Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions.
  • Kinetic Studies : Measure inhibition constants (Ki) under varying pH and ionic strengths to isolate thermodynamic vs. kinetic contributions .

Q. How can factorial design optimize reaction parameters for scalable synthesis?

Methodological Answer: Apply Taguchi or Box-Behnken designs to evaluate interactions between variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Responses : Yield, purity (HPLC area %).
  • Example : A 3² factorial design revealed that THF at 70°C with 10 mol% Pd(OAc)₂ maximizes yield (85%) while minimizing byproducts .

Q. What methodologies are recommended for assessing the compound’s toxicity and environmental impact?

Methodological Answer:

  • In Vitro Assays : Use HepG2 cells for hepatotoxicity screening (LD50 via MTT assay).
  • Ecotoxicology : Follow EPA guidelines (e.g., TEF calculations for dioxin-like compounds) to estimate bioaccumulation potential .
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS to detect reactive intermediates .

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